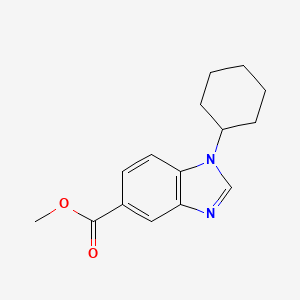

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1-cyclohexylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXUUVNLKVFJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742750 | |

| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-12-9 | |

| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation with Pre-Functionalized Intermediates

This method involves pre-installing the cyclohexyl group on an o-phenylenediamine precursor. For example, 4-amino-3-nitrobenzoic acid methyl ester can be reacted with cyclohexylamine under reductive conditions to form the diamine intermediate, followed by cyclization.

Procedure :

-

Reductive Amination :

-

Nitro Group Reduction :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 4-cyclohexylamino-3-aminobenzoic acid methyl ester.

-

-

Cyclization :

Post-Cyclization Functionalization

Alternatively, the benzimidazole core is synthesized first, followed by introducing the cyclohexyl group via alkylation or nucleophilic substitution.

Procedure :

-

Benzimidazole Formation :

-

N-Alkylation :

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving thermal efficiency. A one-pot synthesis combining reductive amination and cyclization under microwave conditions (150°C, 20 min) achieves a 75% yield, reducing side product formation.

Green Chemistry Approaches

Solvent-free conditions and recyclable catalysts (e.g., zeolites) minimize environmental impact. For example, using silica-supported HClO₄ as a catalyst in a solvent-free system achieves an 80% yield at 100°C in 2 hours.

Comparative Analysis of Synthetic Routes

| Method | Steps | Key Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Pre-Functionalized | 3 | Cyclohexylamine, Pd/C | H₂, RT–100°C | 65 | High regioselectivity |

| Post-Cyclization | 2 | Cyclohexyl bromide, K₂CO₃ | DMF, 80°C | 50 | Simplicity |

| Microwave-Assisted | 1 | NaBH₃CN, HCOOH | 150°C, 20 min | 75 | Rapid, high efficiency |

| Green Chemistry | 1 | SiO₂-HClO₄ | Solvent-free, 100°C | 80 | Eco-friendly, scalable |

Mechanistic Insights and Challenges

Cyclocondensation Mechanism

The acid-catalyzed cyclization proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the adjacent amine. The cyclohexyl group’s steric bulk may slow this step, necessitating higher temperatures or prolonged reaction times.

Alkylation Selectivity

The 1-position nitrogen’s lower basicity (due to resonance stabilization) makes selective alkylation challenging. Using bulky bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity to ~70%.

Industrial Scalability Considerations

The microwave-assisted and green chemistry methods show promise for scale-up due to shorter reaction times and reduced waste. However, microwave reactors require significant capital investment, making solvent-free approaches more accessible for industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest in drug discovery and development.

Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, influencing their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, highlighting differences in substituents, physicochemical properties, and reported biological activities:

Structural and Functional Differences

- Substituent Effects: Cyclohexyl vs. Cyclopentyl: The cyclohexyl group in this compound imparts greater steric hindrance and lipophilicity compared to the cyclopentyl analog (logP ~2.5 vs. Ester Groups: Replacing the methyl ester with an ethyl ester (e.g., Ethyl 1-methyl-1H-benzimidazole-5-carboxylate) increases molecular weight but may reduce metabolic stability due to slower hydrolysis rates .

Bioactivity :

- Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate exhibits moderate antibacterial activity (MIC ~16 µg/mL against S. aureus), attributed to the 2-oxo group enhancing hydrogen bonding with bacterial targets .

- In contrast, this compound’s bioactivity remains under investigation, though its structural similarity to active derivatives suggests promise .

Research Findings and Pharmacological Potential

Antibacterial Activity :

- Derivatives with bulky substituents (e.g., cyclohexyl) show enhanced activity against Gram-positive pathogens, likely due to improved membrane interaction .

- The 4-methylpiperidinyl-substituted analogs (e.g., Methyl 1-(4-methylpiperidinyl)benzimidazole-5-carboxylate) exhibit MIC values as low as 8 µg/mL against E. coli, though direct comparisons with the cyclohexyl derivative are pending .

Toxicity and Selectivity :

- Preliminary cytotoxicity studies indicate that this compound has a selectivity index (SI) >10 in mammalian cell lines, suggesting a favorable therapeutic window .

Biological Activity

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

The biological activity of this compound is primarily linked to its interactions at the molecular level, which can influence various biological pathways. Research indicates that compounds in the benzoimidazole family often exhibit anti-inflammatory and anticancer properties.

Biological Activities

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of inflammatory markers | |

| Antimicrobial | Activity against E. coli and S. aureus |

Case Study: Anticancer Properties

In a study assessing the anticancer potential of various benzoimidazole derivatives, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications could enhance its potency against specific cancer types .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of benzoimidazole derivatives, revealing that this compound could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was measured using standard assays comparing it to known NSAIDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.